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3-(methylthio)propanoyl-CoA

Enzyme kinetics Substrate specificity DMSP metabolism

Authentic MMPA-CoA is essential for quantitative DMSP demethylation pathway reconstitution. Generic short-chain acyl-CoAs introduce 148-fold catalytic errors (e.g., isobutyryl-CoA kcat=0.01 s⁻¹ vs native 1.48 s⁻¹). This compound preserves native DmdB feed-forward regulation (DMSP inhibition relieved at >2 mM MMPA) enabling physiologically accurate flux analysis and inhibitor screening against DmdC/DmdD. - DmdD co-crystallization validated (PDB: 4IZD, 1.8 Å) - Also serves as LC-MS/MS standard for mammalian methionine transamination studies

Molecular Formula C25H42N7O17P3S2
Molecular Weight 869.7 g/mol
Cat. No. B15599890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(methylthio)propanoyl-CoA
Molecular FormulaC25H42N7O17P3S2
Molecular Weight869.7 g/mol
Structural Identifiers
InChIInChI=1S/C25H42N7O17P3S2/c1-25(2,20(36)23(37)28-6-4-15(33)27-7-9-54-16(34)5-8-53-3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32/h12-14,18-20,24,35-36H,4-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)/t14-,18-,19-,20+,24-/m1/s1
InChIKeySIEFLYWJLBNLAM-CITAKDKDSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Methylthio)propanoyl-CoA Overview


3-(Methylthio)propanoyl-CoA (synonyms: 3-methylthiopropionyl-CoA, 3-methylmercaptopropionyl-CoA, MMPA-CoA) is an acyl-CoA thioester with molecular formula C25H42N7O17P3S2 and molecular weight 869.69 g/mol [1]. It is formed by the formal condensation of coenzyme A with the carboxyl group of 3-(methylthio)propionic acid [2]. This compound functions as a key metabolic intermediate in the methionine salvage pathway and dimethylsulfoniopropionate (DMSP) demethylation pathways in both eukaryotic mitochondria and marine bacteria [3].

Pathway Context
DMSP demethylation and methionine transamination intermediate
Enzyme Compatibility
Native substrate for DmdC1 dehydrogenase and DmdD hydratase
Regulatory Integrity
Preserves DmdB‑DmdC1 effector uncoupling for accurate flux analysis

MMPA-CoA Substitution Limitations


Although 3-(methylthio)propanoyl-CoA belongs to the broader acyl-CoA class, its structural feature—a terminal methylthioether moiety (-S-CH₃)—confers fundamentally distinct biochemical recognition and metabolic routing compared to canonical short-chain acyl-CoAs such as propionyl-CoA or butyryl-CoA [1]. This thioether modification enables the compound to serve as the obligate entry point into the transsulfuration-independent branch of methionine catabolism, a pathway that operates exclusively in mitochondria and cannot be bypassed by substituting structurally similar non-sulfur acyl-CoAs [2]. Furthermore, in marine microbial systems, this compound is the dedicated intermediate of the DMSP demethylation pathway, where the enzyme DmdC catalyzes its FAD-dependent oxidation to 3-(methylthio)acryloyl-CoA [3]. Attempting to use generic short-chain acyl-CoAs in assays probing these pathways would yield mechanistically irrelevant results, as the downstream enzymes exhibit substrate specificity governed by the sulfur-containing side chain.

Methylthioether recognition lost
Generic short-chain acyl-CoAs lack the sulfur side chain required for DmdC1 and DmdD active-site recognition, drastically reducing catalytic turnover.
Kinetic preference bypassed
DmdB ligase exhibits ~90‑fold higher catalytic efficiency for MMPA over butyrate; substituting the free acid undermines in situ MMPA‑CoA synthesis.
Regulatory uncoupling
Non‑native acyl‑CoAs do not engage the DMSP‑relieved inhibition of DmdB, disrupting the feed‑forward architecture essential for physiological flux interpretation.

MMPA-CoA: Head-to-Head Evidence


DmdC1 Catalytic Efficiency Across Substrates

In recombinant DmdC1 from Ruegeria pomeroyi, 3-(methylthio)propanoyl-CoA (MMPA-CoA) demonstrates the highest catalytic efficiency among tested short-chain acyl-CoA substrates. The enzyme exhibits a Km of 36 μM and a kcat of 1.48 sec⁻¹ for MMPA-CoA [1]. When compared to butyryl-CoA, which lacks the sulfur-containing side chain, MMPA-CoA shows a 3.7-fold higher kcat (1.48 vs. 0.40 sec⁻¹) despite a higher Km [1]. The study explicitly identifies MMPA-CoA as 'the best substrate' among the panel evaluated, which included butyryl-CoA, valeryl-CoA, caproyl-CoA, heptanoyl-CoA, caprylyl-CoA, and isobutyryl-CoA [1].

DmdC1 substrate kinetics
Head‑to‑head
kcat 1.48 s⁻¹
MMPA‑CoA vs. butyryl‑CoA 0.40 s⁻¹, isobutyryl‑CoA 0.01 s⁻¹
Reported highest catalytic turnover ensures physiologically relevant DmdC1 activity
Kinetic parameters from recombinant enzyme; may shift with substitute substrates
Enzyme kinetics Substrate specificity DMSP metabolism Marine microbiology

DmdB Substrate Discrimination

BRENDA-curated enzyme kinetic data reports a KM value of 0.036 mM (36 μM) for 3-(methylthio)propionyl-CoA ligase (EC 6.2.1.44), the enzyme responsible for its biosynthesis from 3-(methylthio)propanoate [1]. This sub-millimolar affinity indicates that the compound is efficiently formed at low substrate concentrations, a property that supports its role as a committed intermediate.

DmdB ligase preference
Head‑to‑head
kcat/Km ~213 s⁻¹ mM⁻¹
MMPA vs. butyrate ~2.3 s⁻¹ mM⁻¹, ~90‑fold higher efficiency
Supports robust in situ MMPA‑CoA synthesis from the cognate acid
Non‑cognate carboxylates yield insufficient product for downstream assays
Ligase kinetics CoA activation Enzymatic synthesis

DmdC1 vs. DmdB Effector Responses

3-(Methylthio)propanoyl-CoA is the direct product of the branched-chain 2-oxo acid dehydrogenase complex acting on 4-methylthio-2-oxobutyrate (KMTB), a reaction that occurs exclusively in mitochondria and represents the committed step of the transamination-dependent methionine salvage pathway [1]. This pathway operates independently of the canonical S-adenosylmethionine (SAM)-dependent transsulfuration route [1]. No alternative acyl-CoA can substitute for this intermediate in this specific metabolic context; the pathway is strictly substrate-specific due to the requirement for a methylthio moiety.

Effector divergence
Head‑to‑head
DmdC1 insensitive
DmdB inhibited by DMSP, relieved by MMPA >2 mM
Authentic MMPA‑CoA maintains native feed‑forward regulatory logic
Substitution uncouples pathway control, altering metabolite accumulation patterns
Methionine metabolism Mitochondrial biochemistry Sulfur amino acid pathways

Obligate Role in DMSP Demethylation

The branched-chain 2-oxo acid dehydrogenase complex (EC 1.2.4.4) from Saccharomyces cerevisiae catalyzes the oxidative decarboxylation of 2-oxo-4-methylthiobutanoate to yield 3-methylthiopropionyl-CoA with 38% of the activity observed with its primary physiological substrate, 3-methyl-2-oxobutanoate [1]. This quantitative activity differential establishes a baseline for enzyme utilization in heterologous systems and indicates that while the enzyme accommodates the sulfur-containing substrate, its catalytic efficiency is measurably lower than for the native substrate.

Obligate pathway role
Class‑level
Exclusive intermediate
dmdC mutant fails to grow on MMPA; no functional substitute
Pathway exclusivity confirms non‑substitutability for flux and growth studies
Data from R. pomeroyi genetics and marine sulfur cycle models
Branched-chain keto acid dehydrogenase Substrate promiscuity Saccharomyces cerevisiae

DmdD Structural Substrate Recognition

3-(Methylthio)propanoyl-CoA possesses well-defined physicochemical properties that facilitate its use as an analytical standard. The monoisotopic mass of 869.12915 Da and molecular formula C25H42N7O17P3S2 provide a unique mass signature distinguishable from non-sulfur-containing short-chain acyl-CoAs such as acetyl-CoA (809.57 Da) and propionyl-CoA (823.60 Da) . The compound is commercially available as a research-grade reference standard from multiple vendors including TargetMol and MedChemExpress, supplied with certificates of analysis [1].

DmdD sulfur recognition
Head‑to‑head
Thioether required
Methylene‑S replacement abolishes hydrolysis (PDB 4IZD)
Thioether sulfur is a prerequisite binding determinant for DmdD
Structural evidence at 1.8 Å; critical for inhibitor design studies
Analytical chemistry Metabolomics LC-MS/MS quantification

MMPA-CoA Applications


DMSP Pathway Flux Analysis

Researchers characterizing the enzymatic steps of the transamination-dependent methionine salvage pathway require authentic 3-(methylthio)propanoyl-CoA as a substrate for downstream enzymes including acyl-CoA dehydrogenases and thioesterases. The compound's 38% relative activity with branched-chain keto acid dehydrogenase (EC 1.2.4.4) provides a quantitative benchmark for pathway flux calculations [1]. Procurement of the authentic compound—rather than attempting to synthesize it in situ from precursors—ensures reproducible kinetic data and eliminates confounding variables from coupled enzyme systems.

DmdB-Based Enzymatic Synthesis

In marine Roseobacter clade bacteria such as Ruegeria pomeroyi, 3-(methylthio)propanoyl-CoA (MMPA-CoA) is the dedicated substrate for DmdC, an acyl-CoA dehydrogenase that catalyzes the third step of the DMSP demethylation pathway. DmdC1 exhibits a kcat of 1.48 sec⁻¹ and Km of 36 μM for MMPA-CoA—kinetic parameters that define the assay conditions for this environmentally significant sulfur cycle [2]. The compound is essential for in vitro characterization of DmdC and related enzymes, as well as for inhibitor screening targeting DMSP-degrading bacterial communities.

DmdD Structure-Based Inhibitor Screening

Heart and liver mitochondria oxidize 3-methylthiopropionate to CO₂ and methanethiol via a pathway that proceeds through 3-(methylthio)propanoyl-CoA as a mandatory intermediate [3]. This compound enables direct interrogation of the mitochondrial steps governing sulfur volatiles production—a process implicated in breath biomarker discovery and studies of sulfur amino acid toxicity. The compound's mitochondrial pathway exclusivity (transsulfuration-independent) makes it uniquely suited for dissecting the contributions of the methionine salvage pathway versus canonical transsulfuration in disease models.

Mammalian Methionine Transamination Studies

The distinct molecular mass (869.69 Da) and retention properties of 3-(methylthio)propanoyl-CoA differentiate it from the more abundant endogenous acyl-CoAs (acetyl-CoA, propionyl-CoA, butyryl-CoA) that dominate cellular acyl-CoA pools . As a commercially available reference standard, it serves as a calibration compound for targeted metabolomics workflows quantifying sulfur-containing acyl-CoAs in biological samples, including studies of methylmalonic acidemia and propionic acidemia where acyl-CoA profiles are diagnostically relevant.

Application
Selection Property
Validation Focus
DMSP pathway reconstitution
Pathway‑specific CoA intermediate
DmdC1 kinetic fidelity to native substrate
Enzymatic MMPA‑CoA synthesis
DmdB substrate efficiency profile
Coupled assay conversion rate and co‑substrate requirements
DmdD inhibitor screening
Thioether‑containing co‑crystallization ligand
Sulfur‑dependent binding and hydrolysis confirmation
Methionine transamination tracing
Metabolite standard for alternative pathway
LC‑MS/MS specificity in mitochondrial extracts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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